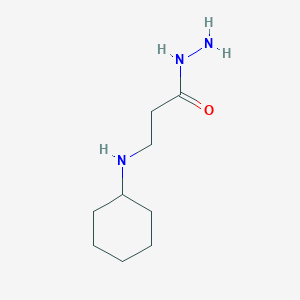
3-Isopropoxy-N-(4-methoxybenzyl)aniline
Descripción general
Descripción
3-Isopropoxy-N-(4-methoxybenzyl)aniline is a biochemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.35 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation:CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC . This notation provides a way to represent the structure using ASCII strings.
Aplicaciones Científicas De Investigación
Crystal Growth and Structural Analysis
Research on similar compounds like 4-Methoxy-N-(nitrobenzylidene)-aniline has provided insights into their crystal growth, structural, and vibrational characteristics. These compounds have been examined using FT-IR and FT-Raman spectroscopy, and their molecular geometry and vibrational frequencies have been studied using density functional methods. Such analyses are essential in understanding the molecular arrangements and stability of these compounds (Subi et al., 2022).
Photoisomerization Studies
Investigations into the ultrafast photoisomerization of compounds like N-(2-methoxybenzylidene)aniline have been conducted. These studies focus on understanding the dynamics of molecular changes under light exposure, which is crucial for applications in materials science and photonics (Gao & Wang, 2021).
Synthesis and Characterization
The synthesis and characterization of related compounds, like the imine 4-Acetyl-N-(4-methoxybenzylidene)aniline, have been explored. Such studies provide a foundation for understanding the chemical properties and potential applications of these compounds in various fields, including pharmacology and materials science (Batista et al., 2017).
Non-linear Optical Properties
Research into the non-linear optical (NLO) properties of similar molecules has been conducted. This research is significant for the development of new materials for optical and electronic applications (Balachandran et al., 2013).
Liquid Crystalline Properties
Studies on compounds such as 4-isopropoxy-N-(4-n-alkoxysalicylidene)anilines have revealed interesting liquid crystalline properties. These findings are important for the development of new materials in display technologies and other areas where liquid crystals are used (Sakagami et al., 2002).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-propan-2-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13(2)20-17-6-4-5-15(11-17)18-12-14-7-9-16(19-3)10-8-14/h4-11,13,18H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWWHPNJEYAUEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)NCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(2-Chlorobenzyl)amino]propanenitrile](/img/structure/B1385187.png)
![3-{[2-(Diethylamino)ethyl]amino}propanamide](/img/structure/B1385188.png)
![3-[(3-Pyridinylmethyl)amino]propanohydrazide](/img/structure/B1385189.png)


![3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide](/img/structure/B1385195.png)
![3-{[4-(Diethylamino)benzyl]amino}-N-ethylpropanamide](/img/structure/B1385196.png)
![3-{[4-(Diethylamino)benzyl]amino}propanenitrile](/img/structure/B1385197.png)




![3,5-Dimethyl-N-[2-(4-methylphenoxy)ethyl]aniline](/img/structure/B1385206.png)
